molecular formula C18H27N3O2 B7635295 N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide

N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide

Cat. No. B7635295
M. Wt: 317.4 g/mol
InChI Key: QIMQNDXRWMZKSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide, commonly known as DOP or DOPAC, is a chemical compound that is used in scientific research to study the mechanisms of action and physiological effects of various drugs and substances. DOP is a synthetic analog of the endogenous neurotransmitter dopamine and is used to study the effects of dopamine on the brain and body.

Mechanism of Action

DOP acts as a dopamine receptor agonist, meaning that it binds to and activates dopamine receptors in the brain and body. This leads to an increase in dopamine levels and the activation of downstream signaling pathways, which can have a wide range of effects on physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DOP are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and physiology. Some of the effects of DOP include increased locomotor activity, altered dopamine release and uptake, and changes in gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using DOP in laboratory experiments is that it is a well-characterized compound with a known mechanism of action and physiological effects. This makes it a useful tool for studying the effects of dopamine on the brain and body. However, one limitation of using DOP is that it may not accurately reflect the effects of endogenous dopamine, as it is a synthetic analog that may have different pharmacokinetic and pharmacodynamic properties.

Future Directions

There are many potential future directions for research involving DOP, including the development of new drugs for the treatment of neurological disorders, the study of the effects of dopamine on behavior and cognition, and the investigation of the molecular mechanisms underlying dopamine signaling. Additionally, further research is needed to better understand the limitations and potential confounds of using DOP in laboratory experiments, and to develop more accurate and reliable methods for studying the effects of endogenous dopamine.

Synthesis Methods

The synthesis of DOP involves several steps, including the reaction of 2-phenylethylamine with ethyl acrylate, followed by the addition of dimethylamine and hydrolysis of the resulting ester. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

DOP is used in a variety of scientific research applications, including the study of the mechanisms of action of various drugs and substances, the effects of dopamine on the brain and body, and the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-20(2)17(22)12-13-19-18(23)21-14-6-9-16(21)11-10-15-7-4-3-5-8-15/h3-5,7-8,16H,6,9-14H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMQNDXRWMZKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCNC(=O)N1CCCC1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide

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